molecular formula C16H11NO4 B3016529 (E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid CAS No. 496775-96-3

(E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid

Cat. No.: B3016529
CAS No.: 496775-96-3
M. Wt: 281.267
InChI Key: SKEVAPSVYAMJBM-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a dioxobenzoisoquinoline moiety and a butenoic acid side chain. It has garnered significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid typically involves multi-step organic reactions. One common method involves the use of acryloyl benzamides as key substrates. These substrates undergo radical cascade reactions with various radical precursors, such as carbon, sulfur, phosphorus, nitrogen, silicon, and bromine, to form the desired isoquinoline-1,3-dione structure .

Industrial Production Methods

Industrial production methods for this compound are still under development, with a focus on finding simple, mild, green, and efficient synthetic methods. The use of eco-friendly reagents and conditions is a priority to minimize environmental impact and improve the overall sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include DDQ for oxidation and glucose for reduction. The conditions for these reactions are typically mild and environmentally friendly, aligning with the principles of green chemistry .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while reduction with glucose can yield reduced isoquinoline derivatives .

Mechanism of Action

The mechanism of action of (E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. For example, it may inhibit enzymes involved in cell division, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid is unique due to its specific combination of a dioxobenzoisoquinoline moiety and a butenoic acid side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c18-13(19)8-3-9-17-15(20)11-6-1-4-10-5-2-7-12(14(10)11)16(17)21/h1-8H,9H2,(H,18,19)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEVAPSVYAMJBM-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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